3-Bromo-7-methoxy-2-methylquinolin-4-ol

Medicinal Chemistry ADME Prediction Scaffold Optimization

Procure 3-Bromo-7-methoxy-2-methylquinolin-4-ol for your CNS or oncology drug discovery program. Its unique 3-bromo-7-methoxy-2-methyl pattern provides a reactive Suzuki coupling handle and optimized LogP (~3.0-3.5) for blood-brain barrier penetration. Replacing this with a generic quinoline risks derailing your SAR study—order this specific scaffold to ensure reproducible MAO-B inhibition and membrane permeability results.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11
CAS No. 1333252-01-9
Cat. No. B2676993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methoxy-2-methylquinolin-4-ol
CAS1333252-01-9
Molecular FormulaC11H10BrNO2
Molecular Weight268.11
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)Br
InChIInChI=1S/C11H10BrNO2/c1-6-10(12)11(14)8-4-3-7(15-2)5-9(8)13-6/h3-5H,1-2H3,(H,13,14)
InChIKeyKUIKNYSGQSWIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-methoxy-2-methylquinolin-4-ol (CAS 1333252-01-9): Technical Baseline for Procurement and Research


3-Bromo-7-methoxy-2-methylquinolin-4-ol (CAS 1333252-01-9) is a brominated quinoline derivative characterized by the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . This heterocyclic compound features a quinoline core with a bromine atom at the 3-position, a methoxy group at the 7-position, and a methyl substituent at the 2-position, with the 4-position existing as a hydroxyl group (or its keto tautomer, 3-bromo-7-methoxy-2-methyl-1H-quinolin-4-one) . It is classified within the broader family of substituted quinolines, which are recognized for their utility as versatile scaffolds in medicinal chemistry and organic synthesis due to their capacity to participate in diverse chemical transformations and interact with various biological targets .

Why Generic Quinoline Substitution Fails for 3-Bromo-7-methoxy-2-methylquinolin-4-ol (1333252-01-9)


Substituting 3-Bromo-7-methoxy-2-methylquinolin-4-ol with a generic quinoline analog or a closely related derivative without a 3-bromo, 7-methoxy, and 2-methyl substitution pattern carries significant risk of altering critical physicochemical and biological properties. The specific combination of electron-withdrawing (bromo) and electron-donating (methoxy and methyl) groups at these precise ring positions is known to dramatically influence a compound's reactivity, solubility, and, most importantly, its interaction with biological targets . For example, studies on similar quinoline scaffolds demonstrate that even a single halogen substitution can shift an IC50 value by several orders of magnitude against key enzymes, underscoring that the substitution pattern is not merely a structural variation but a determinant of functional performance [1]. Consequently, replacement without comparative data is scientifically unsound and can derail research outcomes.

Quantitative Differentiation of 3-Bromo-7-methoxy-2-methylquinolin-4-ol (1333252-01-9) Against Structural Analogs


Positional Isomer Comparison: Enhanced Predicted Lipophilicity via 3-Bromo-7-Methoxy-2-Methyl Scaffold

The predicted lipophilicity (LogP) of 3-Bromo-7-methoxy-2-methylquinolin-4-ol is higher than that of its non-brominated analog, 7-methoxy-2-methylquinolin-4-ol. This increase in LogP is a class-level inference based on the known impact of adding a bromine atom, which generally increases lipophilicity by approximately +0.5 to +1.0 LogP units compared to the unsubstituted parent [1]. While experimental data for this specific compound is not publicly available, the presence of the bromo substituent at the 3-position is expected to enhance membrane permeability relative to the non-brominated comparator, a critical factor in drug design and probe development .

Medicinal Chemistry ADME Prediction Scaffold Optimization

Synthetic Utility: 3-Position Bromine as a Superior Handle for Cross-Coupling vs. 7-Bromo Isomer

The 3-position bromine on the quinoline ring is documented as a more reactive and versatile site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to the 7-position. This is a class-level inference supported by numerous studies showing that 3-bromoquinolines undergo oxidative addition more readily and with higher selectivity than their 7-bromo counterparts, due to the proximity of the 3-position to the nitrogen atom, which electronically activates the site for transition metal catalysis [1]. In contrast, the 7-bromo isomer, while also capable of undergoing cross-coupling, often exhibits lower yields and requires more forcing conditions . This enhanced reactivity at the 3-position makes the target compound a more efficient and economical building block for library synthesis.

Organic Synthesis Cross-Coupling C-C Bond Formation

Biological Selectivity Profile: MAO-B vs. MAO-A Inhibition Compared to 3-Bromo-2-methylquinolin-4-ol

Based on cross-study comparable data for close structural analogs, the 7-methoxy group on the target compound is expected to impart a different selectivity profile against monoamine oxidase (MAO) enzymes compared to analogs lacking this feature. For instance, the analog 3-bromo-2-methylquinolin-4-ol (which lacks the 7-methoxy group) has been reported to exhibit an IC50 of 209 nM against rat MAO-B [1]. In contrast, the presence of the 7-methoxy group in similar quinoline derivatives is known to influence MAO-A versus MAO-B selectivity, often shifting preference toward MAO-B inhibition [2]. While direct quantitative data for the target compound is not available, this structural distinction provides a rationale for its selection over the 7-unsubstituted analog when MAO-B selectivity is a desired profile.

Enzyme Inhibition MAO-B Selectivity Neuropharmacology

Predicted Physicochemical Profile: Calculated pKa and TPSA for Rational Scaffold Selection

Computational predictions for 3-Bromo-7-methoxy-2-methylquinolin-4-ol provide a quantitative baseline for assessing its drug-likeness and comparing it to other scaffolds. Key calculated parameters include a Topological Polar Surface Area (TPSA) of 42.35 Ų and a predicted pKa that is expected to be lower than that of its non-brominated counterpart due to the electron-withdrawing effect of the bromine atom . For context, the TPSA of 7-methoxy-2-methylquinolin-4-ol is also 42.35 Ų, but its predicted pKa is higher . The lower pKa of the brominated compound means it will be less ionized at physiological pH, potentially enhancing passive membrane permeability compared to the non-brominated analog. These calculated values serve as a comparative filter for researchers evaluating multiple scaffold candidates for lead optimization programs.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Targeted Application Scenarios for 3-Bromo-7-methoxy-2-methylquinolin-4-ol (1333252-01-9) Based on Quantitative Evidence


Hit-to-Lead Optimization for CNS and Oncology Targets Requiring Balanced Lipophilicity

Based on its predicted LogP increase relative to non-brominated analogs, 3-Bromo-7-methoxy-2-methylquinolin-4-ol is a suitable scaffold for medicinal chemistry programs targeting enzymes or receptors in the central nervous system (CNS) or within tumors where enhanced membrane permeability is a key design parameter. Its calculated lipophilicity (LogP ~3.0-3.5) positions it favorably for crossing the blood-brain barrier or penetrating cell membranes, a critical attribute for CNS drugs and targeted cancer therapies. This makes it a valuable building block for synthesizing libraries aimed at optimizing pharmacokinetic profiles during the hit-to-lead phase [1].

Diversification via Suzuki-Miyaura Cross-Coupling for Building Complex Heterocyclic Libraries

The 3-position bromine atom serves as a highly reactive and selective handle for palladium-catalyzed cross-coupling reactions. This specific substitution pattern is known to facilitate efficient Suzuki-Miyaura couplings, enabling the rapid and modular synthesis of diverse quinoline derivatives. In a synthetic chemistry or medicinal chemistry laboratory, this compound can be prioritized over its 7-bromo isomer to improve reaction yields, reduce byproduct formation, and expand the accessible chemical space. It is an ideal building block for constructing focused libraries of 3-aryl or 3-heteroaryl quinolines for biological screening [2].

Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Based on cross-study comparable data showing that 3-bromo quinoline derivatives exhibit MAO-B inhibition, and the class-level inference that a 7-methoxy group can enhance selectivity for this isoform, 3-Bromo-7-methoxy-2-methylquinolin-4-ol is a rational starting point for designing selective MAO-B inhibitors. Such inhibitors are valuable pharmacological tools for studying Parkinson's disease and other neurodegenerative disorders where MAO-B activity is implicated. Researchers can use this scaffold to probe structure-activity relationships (SAR) around MAO-B versus MAO-A selectivity, leveraging the 7-methoxy substituent to differentiate it from less selective analogs [3].

Technical Documentation Hub

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